N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline

Organic Chemistry Synthetic Intermediate Herbicide Analog

Sourcing N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline? Insist on this exact CAS 1040685-09-3 to avoid the documented procurement hazard of confusion with the herbicide diclofop-methyl (CAS 51338-27-3). Only this structure delivers the unique chiral propyl spacer combined with a 3-ethoxyaniline moiety—a scaffold unavailable from simpler anilines like 4-(2,4-dichlorophenoxy)aniline. Its nanomolar MPO inhibition profile makes it a valuable chemical probe for enzymology and oxidative stress research. The pre-installed ethoxy group and chiral center eliminate multiple protection/deprotection steps in library synthesis. Supplied as a racemic mixture (≥95% purity); verify selectivity in your assay system.

Molecular Formula C17H19Cl2NO2
Molecular Weight 340.2 g/mol
CAS No. 1040685-09-3
Cat. No. B1389094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline
CAS1040685-09-3
Molecular FormulaC17H19Cl2NO2
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)NCC(C)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C17H19Cl2NO2/c1-3-21-15-6-4-5-14(10-15)20-11-12(2)22-17-8-7-13(18)9-16(17)19/h4-10,12,20H,3,11H2,1-2H3
InChIKeyDVHBIVZMQPBTOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline CAS 1040685-09-3: Procurement and Differentiation Data


N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline (CAS 1040685-09-3) is a synthetic small molecule with the molecular formula C17H19Cl2NO2 and a molecular weight of 340.24 g/mol . It is commercially available from specialized chemical suppliers as a research-grade compound, typically with a minimum purity of 95% . Structurally, the compound features a 2,4-dichlorophenoxy group linked via a propyl spacer to a 3-ethoxyaniline moiety, a configuration that distinguishes it from both simpler aniline derivatives and ester-based agrochemicals. Its primary documented role is as an intermediate in the synthesis of more complex organic molecules , with limited evidence of direct biological target engagement in enzyme inhibition assays [1].

Why N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline Cannot Be Replaced by Generic Analogs


Substituting N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline with structurally similar analogs carries quantifiable risk. The compound's specific substitution pattern—the combination of a 2,4-dichlorophenoxy group, a chiral propyl spacer, and a 3-ethoxyaniline moiety—creates a distinct spatial and electronic environment that is absent in simpler analogs like 4-(2,4-dichlorophenoxy)aniline (CAS 14861-17-7), which lacks both the propyl linker and the ethoxy substitution [1]. More critically, confusion with the herbicide diclofop-methyl (CAS 51338-27-3) is a documented procurement hazard [2]. Despite sharing a 2,4-dichlorophenoxy substructure, diclofop-methyl is an ester-based aryloxyphenoxypropionate herbicide, whereas N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline is an aniline derivative with a fundamentally different functional group profile (amine vs. ester), leading to divergent chemical reactivity, metabolic stability, and biological target engagement. The limited available data on enzyme inhibition [3] cannot be extrapolated to any analog, meaning substitution invalidates any ongoing assay or synthetic protocol.

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline: Quantitative Differentiation Evidence


Structural Differentiation from Ester-Based Aryloxyphenoxypropionates

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline is an aniline derivative, whereas the commercially prevalent aryloxyphenoxypropionates (APPs) such as diclofop-methyl, fenoxaprop-P-ethyl, and fluazifop-P-butyl are ester-containing molecules designed for herbicidal activity [1]. The target compound contains a secondary amine linkage (NH) connecting the propyl spacer to the aromatic ring, which confers different hydrogen-bonding capacity and chemical stability compared to the ester linkage in APPs, which is susceptible to hydrolysis by amidases and esterases [1]. The molecular formula C17H19Cl2NO2 and molecular weight 340.24 g/mol are distinct from the ester-based APPs, which generally have lower chlorine content per molecule and lack the aniline NH functionality .

Organic Chemistry Synthetic Intermediate Herbicide Analog

Spatial Differentiation via Propyl Spacer and Ethoxy Substitution

The target compound contains a propyl spacer [-CH2-CH(CH3)-] between the phenoxy oxygen and the aniline nitrogen, which introduces a chiral center at the C2 position of the propyl chain . This contrasts with simpler analogs such as 4-(2,4-dichlorophenoxy)aniline (CAS 14861-17-7), which have a direct ether linkage to the aniline ring without a spacer [1]. The presence of the 3-ethoxy (-OCH2CH3) substitution on the aniline ring further differentiates it from unsubstituted or para-substituted aniline derivatives. This specific three-dimensional architecture influences both the compound's conformational flexibility and its potential for stereoselective interactions in asymmetric synthesis or chiral resolution applications.

Structure-Activity Relationship Medicinal Chemistry Chemical Synthesis

Documented Enzyme Inhibition Activity (MPO)

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline has been evaluated for inhibition of myeloperoxidase (MPO) chlorination activity and demonstrated an IC50 of 1 nM in an aminophenyl fluorescein assay following a 10-minute incubation [1]. This represents a high-potency interaction in this specific in vitro context. However, this is a single, isolated data point from a screening database with unknown origin of the enzyme and no reported comparator data or selectivity profiling against related peroxidases. The quantitative value (1 nM) is therefore informative for users working on MPO-related pathways but cannot be interpreted as evidence of superiority over any specific comparator compound.

Enzymology Myeloperoxidase Inhibitor Screening

N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline: Validated Application Scenarios for Procurement


Specialized Synthetic Intermediate for Complex Aniline-Derived Molecules

Based on its structural features (Section 3, Evidence Items 1-2), the primary application scenario is as a building block in multi-step organic synthesis. The combination of a chiral propyl spacer and a 3-ethoxyaniline moiety provides a scaffold not readily accessible from simpler, commercially abundant anilines. Researchers synthesizing libraries of N-substituted aniline derivatives, particularly those exploring stereochemical outcomes or requiring a pre-installed ethoxy group, may find this compound uniquely positioned as a starting material. It eliminates the need for separate protection/deprotection and coupling steps that would be required when using 3-ethoxyaniline and a chiral propyl halide separately.

Tool Compound for Myeloperoxidase (MPO) Mechanism Studies

The compound's documented nanomolar IC50 against MPO chlorination activity (Section 3, Evidence Item 3) supports its use as a research tool in enzymology studies focused on MPO function. Investigators studying inflammatory pathways, oxidative stress, or the role of MPO-derived hypochlorous acid in disease models may use this compound as a chemical probe to inhibit MPO activity in vitro. However, users should note the lack of selectivity data, which limits interpretation in complex biological systems where other peroxidases or heme-containing proteins may be affected. Confirmation of activity and selectivity in the user's own experimental system is essential.

Reference Standard for Differentiating Aniline from Ester Analogs in Analytical Chemistry

Given the structural confusion with diclofop-methyl and other APPs (Section 2), this compound serves a niche but critical role as an analytical reference standard. Environmental or food safety laboratories conducting residue analysis of aryloxyphenoxypropionate herbicides require pure reference materials of both the active esters and their potential aniline degradation products or synthetic impurities. N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline, with its distinct amine functional group, provides a chromatographic and mass spectrometric standard to confirm the identity or absence of this specific aniline derivative in complex sample matrices, preventing false-positive identifications of ester-based herbicides.

Chiral Intermediate for Asymmetric Synthesis Development

The chiral center at the C2 position of the propyl chain (Section 3, Evidence Item 2) presents an opportunity for asymmetric synthesis research. Although the commercial material is typically supplied as a racemic mixture, researchers developing chiral resolution methods or exploring stereoselective transformations may use this compound as a substrate. The rigid 2,4-dichlorophenoxy group adjacent to the chiral center provides a steric handle that can influence stereochemical outcomes in subsequent reactions, such as alkylation, acylation, or transition metal-catalyzed cross-couplings at the aniline nitrogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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